3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone
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Overview
Description
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is part of a broader class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone typically involves the reaction between 1,2-diaminoimidazole and N-arylmaleimides. The reaction conditions, such as temperature and solvent, can significantly influence the course of the reaction and the yield of the desired product . For instance, varying the reaction temperature can lead to the formation of different intermediates or by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent and temperature, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone involves its interaction with molecular targets such as the CRF1 receptor. By binding to this receptor, the compound can modulate the stress response pathway, potentially leading to therapeutic effects in stress-related disorders . The exact molecular pathways involved are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their functional groups, leading to different chemical and biological properties.
3,4-Dihydropyrimido[2,1-b]benzothiazoles: These compounds have a similar heterocyclic framework but include sulfur atoms, which can alter their reactivity and applications.
Uniqueness
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone is unique due to its specific substitution pattern and its potential as a CRF1 receptor antagonist. This sets it apart from other similar compounds, which may not exhibit the same biological activity or may have different applications .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-7-2-1-3-8-13)20-12-6-11-19-15-10-5-4-9-14(15)18-17(19)20/h1-5,7-10H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZBEZNWNMSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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